molecular formula C21H17N3O6 B12709033 Einecs 269-846-8 CAS No. 68340-26-1

Einecs 269-846-8

Cat. No.: B12709033
CAS No.: 68340-26-1
M. Wt: 407.4 g/mol
InChI Key: GNLIGJLHRCFSDF-UHFFFAOYSA-N
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Preparation Methods

The preparation of benzene-1,2,4-tricarboxylic acid, compound with 2-phenyl-1H-imidazole-1-propiononitrile (1:1), involves the reaction of benzene-1,2,4-tricarboxylic acid with 2-phenyl-1H-imidazole-1-propiononitrile in a 1:1 molar ratio. The reaction conditions typically include a solvent such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Benzene-1,2,4-tricarboxylic acid, compound with 2-phenyl-1H-imidazole-1-propiononitrile (1:1), has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to benzene-1,2,4-tricarboxylic acid, compound with 2-phenyl-1H-imidazole-1-propiononitrile (1:1), include:

Properties

CAS No.

68340-26-1

Molecular Formula

C21H17N3O6

Molecular Weight

407.4 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylic acid;3-(2-phenylimidazol-1-yl)propanenitrile

InChI

InChI=1S/C12H11N3.C9H6O6/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11;10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,5-6,8,10H,4,9H2;1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

GNLIGJLHRCFSDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCC#N.C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O

Related CAS

68083-35-2

Origin of Product

United States

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